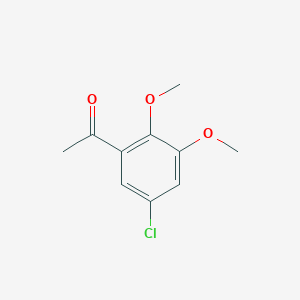

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloro-2,3-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(12)8-4-7(11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLSOFLLVYVKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555789 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117052-19-4 | |

| Record name | 1-(5-Chloro-2,3-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Role of Substituted Acetophenones in Modern Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Substituted acetophenones, such as this compound, are a critical class of organic compounds. They serve as versatile intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries[1][2]. The specific arrangement of functional groups—a reactive carbonyl group, a chloro substituent, and methoxy groups on the phenyl ring—imparts unique electronic and lipophilic characteristics to the molecule[1]. These characteristics are pivotal, as they dictate the compound's reactivity and its potential applications as a building block for novel therapeutic agents or other high-value chemicals[2].

Understanding the physicochemical properties of such an intermediate is not merely an academic exercise; it is a fundamental prerequisite for successful drug discovery and development.[3][4] Properties like solubility, lipophilicity, and stability directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn determines its efficacy and safety.[4][5][6] This guide provides a comprehensive overview of the core physicochemical properties of this compound, the experimental methodologies used to determine them, and the causal relationship between these properties and the compound's utility in research and development.

Compound Identification and Core Properties

This compound is an aromatic ketone. While specific experimental data for this exact isomer is not extensively published, we can infer its properties based on closely related analogs and established analytical principles.

Molecular Structure:

Core Physicochemical Data Summary

The following table summarizes key physicochemical properties. Data for closely related isomers are provided for comparative context, highlighting how subtle changes in substituent positions can influence these values.

| Property | This compound (Predicted/Inferred) | 1-(5-Chloro-2-methoxyphenyl)ethanone[9][10] | 1-(2,5-Dimethoxyphenyl)ethanone[11] |

| CAS Number | 100178-57-6 | 6342-64-9 | 1201-38-3 |

| Melting Point (°C) | Solid at room temperature | 29-30 | 18-20 |

| Boiling Point (°C) | > 280 | 278.1 ± 25.0 (at 760 mmHg) | 294.3 ± 0.0 (at 760 mmHg) |

| Density (g/cm³) | ~1.2 | 1.2 ± 0.1 | 1.1 ± 0.1 |

| Appearance | Likely a solid, potentially crystalline | Solid | Light-Yellow Crystals[7] |

| Solubility | Expected to be soluble in organic solvents like acetone, chloroform, dichloromethane[7][8] | Not specified | Soluble in Acetone, Chloroform, Dichloromethane, Tetrahydrofuran[7][8] |

Spectroscopic and Analytical Characterization

The structural elucidation of an organic compound is a cornerstone of its characterization. A multi-technique approach involving NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for determining the proton environment of a molecule. For this compound, the spectrum is predicted to show distinct signals corresponding to the aromatic protons, the methoxy groups, and the acetyl methyl group.

Predicted ¹H NMR Spectral Assignments:

-

Aromatic Protons (H-4, H-6): Two doublets in the aromatic region (approx. δ 6.8-7.5 ppm). The specific chemical shifts and coupling constants would confirm the substitution pattern.

-

Methoxy Protons (-OCH₃): Two singlets (each integrating to 3H) in the range of δ 3.8-4.0 ppm, corresponding to the two distinct methoxy groups at the C2 and C3 positions.

-

Acetyl Methyl Protons (-COCH₃): A sharp singlet (integrating to 3H) further downfield, typically around δ 2.5-2.6 ppm.[12]

The workflow for NMR analysis is a critical, multi-step process designed to ensure data integrity.

Caption: Standard workflow for ¹H NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorptions would include:

-

C=O Stretch (Ketone): A strong, sharp peak around 1680 cm⁻¹, characteristic of an aryl ketone.

-

C-O Stretch (Aryl Ether): Strong absorptions in the 1200-1275 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C=C Bending: Multiple peaks in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Using electron ionization (EI), the mass spectrum would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z 214, corresponding to the molecular weight.

-

Isotope Peak (M+2)⁺: A significant peak at m/z 216, approximately one-third the intensity of the M⁺ peak, which is a characteristic signature of a molecule containing one chlorine atom.

-

Fragment Ions: A prominent peak at m/z 199, corresponding to the loss of a methyl group ([M-CH₃]⁺), and a base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).

The Causality of Physicochemical Properties in Drug Development

The quantitative measurement of physicochemical properties is not an end in itself but a means to predict a compound's behavior in a biological system.[6] The choices made during lead optimization in drug discovery are directly guided by these parameters.[3][13]

Caption: Physicochemical properties influencing drug discovery stages.

-

Lipophilicity (logP): This parameter, the octanol-water partition coefficient, is a critical measure of a compound's ability to cross biological membranes. The chloro and dimethoxy groups on the phenyl ring of this compound will significantly influence its lipophilicity. While a certain degree of lipophilicity is required for cell permeability, excessively high values can lead to poor aqueous solubility and increased metabolic clearance.

-

Aqueous Solubility: For a drug to be absorbed, it must first dissolve in bodily fluids. The polarity imparted by the ketone and ether functional groups is balanced by the lipophilic aromatic ring. Poor solubility is a major cause of failure in drug development, making its early assessment crucial.[4]

-

Chemical Stability: The stability of the compound under various pH and temperature conditions determines its shelf-life and its fate in the acidic environment of the stomach. The ether and ketone functionalities are generally stable, but this must be experimentally verified.

Experimental Protocols: A Self-Validating System

The trustworthiness of physicochemical data hinges on robust and well-documented experimental protocols.

Protocol 1: Determination of Melting Point

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A narrow melting point range is an indicator of high purity.

-

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To separate, identify, and quantify each component in the sample, providing a precise measure of purity.

-

Methodology: A reverse-phase (RP) HPLC method is typically suitable for acetophenone derivatives.[14]

-

Mobile Phase Preparation: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) is prepared.[14]

-

Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to a wavelength where the compound has maximum absorbance.

-

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally governed by its physicochemical properties. A thorough characterization, employing a suite of analytical techniques from NMR to HPLC, is essential for its effective use in synthesis and drug discovery. By understanding the causal links between its molecular structure and its macroscopic properties, researchers can make informed decisions, accelerating the development of novel molecules and mitigating the risk of late-stage attrition in the development pipeline. The principles and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this and other related compounds.

References

- BIOSYNCE. (n.d.). 1-(5-Chloro-2-methoxyphenyl)ethanone CAS 6342-64-9.

- Benchchem. (n.d.). 1-(5-Chloro-2-methylphenyl)ethanone | CAS 58966-35-1.

- Echemi. (n.d.). 6342-64-9, 1-(5-Chloro-2-methoxyphenyl)ethanone Formula.

- Chem-Impex. (n.d.). 1-(3-Chloro-5-nitrophenyl)ethanone.

- ChemicalBook. (n.d.). 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE CAS 1204-22-4.

- SIELC Technologies. (2018, February 19). Ethanone, 1-(2,4,5-trimethoxyphenyl)-.

- ChemicalBook. (2023, May 15). 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE | 1204-22-4.

- S. K. Singh. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.

- M. O. F. Khan, et al. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.

- Chemsrc. (2025, August 21). 1-(2,5-Dimethoxyphenyl)ethanone | CAS#:1201-38-3.

- Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016, February). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC.

- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.

- ResearchGate. (2025, August 10). Physical Properties in Drug Design.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.

Sources

- 1. 1-(5-Chloro-2-methylphenyl)ethanone|CAS 58966-35-1 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. fiveable.me [fiveable.me]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE CAS#: 1204-22-4 [m.chemicalbook.com]

- 8. 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE | 1204-22-4 [chemicalbook.com]

- 9. biosynce.com [biosynce.com]

- 10. echemi.com [echemi.com]

- 11. 1-(2,5-Dimethoxyphenyl)ethanone | CAS#:1201-38-3 | Chemsrc [chemsrc.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Ethanone, 1-(2,4,5-trimethoxyphenyl)- | SIELC Technologies [sielc.com]

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone molecular structure and formula

Part 1: Chemical Identity & Structural Significance[1]

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is a specialized aromatic ketone utilized primarily as a pharmacophore scaffold in medicinal chemistry. Its structural motif—a tri-substituted benzene ring featuring an acetyl group, two methoxy ethers, and a halogen—makes it a critical intermediate for synthesizing neuroactive agents, particularly serotonin (5-HT) receptor modulators and phosphodiesterase (PDE) inhibitors.

Molecular Specifications

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 5'-Chloro-2',3'-dimethoxyacetophenone; 5-Chloroacetoveratrone isomer |

| Molecular Formula | |

| Molecular Weight | 226.66 g/mol |

| CAS Registry Number | Not widely indexed (Custom Synthesis Target) |

| SMILES | CC(=O)C1=C(C(=CC(=C1)Cl)H)OC)OC |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted LogP | ~2.4 |

Structural Analysis

The molecule consists of an acetophenone core substituted at the 2,3-positions with methoxy groups and at the 5-position with a chlorine atom.[1]

-

Electronic Effects: The methoxy groups at C2 and C3 are strong electron-donating groups (EDGs), activating the ring. The acetyl group at C1 is an electron-withdrawing group (EWG), deactivating the ring but directing incoming nucleophiles to the ortho position in subsequent modifications.

-

Steric Considerations: The C2-methoxy group is sterically crowded by the adjacent C1-acetyl group, often forcing the acetyl group to rotate out of planarity with the benzene ring, which can influence reactivity and binding affinity in biological targets.

Part 2: Synthetic Pathways & Retrosynthesis

The synthesis of this compound can be approached via two primary electrophilic aromatic substitution strategies. The choice depends on the availability of starting materials (2,3-dimethoxyacetophenone vs. 4-chloroveratrole).

Retrosynthetic Analysis (DOT Diagram)

Route A: Chlorination of 2,3-Dimethoxyacetophenone (Preferred)

This route is generally preferred for laboratory-scale synthesis due to the high availability of 2,3-dimethoxyacetophenone and the mild conditions required for chlorination.

Mechanistic Insight: The methoxy group at C2 is an ortho/para director. The position para to C2 is C5. The methoxy at C3 is also an ortho/para director, directing to C6 (para) and C2/C4 (ortho). However, C5 is activated by the C2-OMe and is less sterically hindered than C4. Therefore, controlled chlorination favors the 5-position.

Experimental Protocol:

-

Reagents:

-

Substrate: 2,3-Dimethoxyacetophenone (1.0 eq)[2]

-

Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)

-

Solvent: Acetonitrile (ACN) or DMF

-

Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) or

(catalytic)

-

-

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g (55.5 mmol) of 2,3-dimethoxyacetophenone in 100 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add 7.8 g (58.3 mmol) of NCS in one portion.

-

Catalysis: Add 0.95 g (5.5 mmol) of pTsOH.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The product spot will be less polar than the starting material.

-

Quench: Cool the reaction to room temperature and pour into 300 mL of ice-water.

-

Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated

(to remove acid) and brine. -

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Route B: Friedel-Crafts Acetylation of 4-Chloroveratrole

This route builds the ketone moiety onto the pre-chlorinated ring.

Regioselectivity Challenges: The starting material, 4-chloro-1,2-dimethoxybenzene, has two open positions: C3 (sterically hindered between Cl and OMe) and C5/C6. The methoxy group at C1 directs para to C4 (blocked) and ortho to C2/C6. The methoxy at C2 directs para to C5.

-

C6 Attack: Activated by OMe(C1) [ortho].

-

C5 Attack: Activated by OMe(C2) [para].

-

Result: A mixture of isomers is possible, but C6 substitution (yielding the 1-acetyl-2,3-dimethoxy-5-chloro product) is often favored due to the cooperative directing effects and less steric hindrance compared to C3.

Part 3: Analytical Characterization

To validate the synthesis, the following spectroscopic data should be confirmed.

Predicted Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 2.60 | Singlet | 3H | Acetyl | |

| 3.88 | Singlet | 3H | C2 | |

| 3.92 | Singlet | 3H | C3 | |

| 7.05 | Doublet ( | 1H | Ar-H (C4) | |

| 7.35 | Doublet ( | 1H | Ar-H (C6) | |

| 30.5 | Acetyl | |||

| 56.2, 61.5 | Methoxy carbons | |||

| 115.0 | C4 | |||

| 120.5 | C6 | |||

| 128.0 | C5 (C-Cl) | |||

| 134.0 | C1 (Ipso to Acetyl) | |||

| 145.0 | C3 (C-O) | |||

| 152.0 | C2 (C-O) | |||

| 198.0 | Carbonyl |

Note on Couplings: The aromatic protons at C4 and C6 are meta to each other, resulting in a small coupling constant (

Mass Spectrometry (EI-MS)

-

Molecular Ion (

): 226 (100%), 228 (33%) [Characteristic Chlorine Isotope Pattern 3:1] -

Fragment (

): 211 (Loss of methyl from acetyl or methoxy) -

Fragment (

): 183 (Loss of acetyl group, forming chloroveratrole cation)

Part 4: Applications in Drug Discovery

This molecule serves as a "privileged structure" in the design of CNS-active agents.

5-HT6 Receptor Antagonists

The this compound scaffold is a precursor for synthesizing tryptamine analogs and sulfonyl-containing ligands targeting the 5-HT6 receptor. The 5-chloro and 2,3-dimethoxy pattern provides specific hydrophobic and electrostatic interactions within the receptor binding pocket.

Pathway Visualization

[5]

Part 5: Safety & Handling

-

Hazards: Classified as Irritant (Skin/Eye/Respiratory).[2]

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Storage: Store in a cool, dry place under inert atmosphere (

) to prevent oxidation of the methoxy groups over long periods.

References

-

Biosynce . (n.d.). 1-(5-Chloro-2-methoxyphenyl)ethanone CAS 6342-64-9.[3] Retrieved February 11, 2026, from [Link]

-

National Institute of Standards and Technology (NIST) . (n.d.). Ethanone, 1-(3,4-dimethoxyphenyl)- Spectral Data. NIST Chemistry WebBook.[4] Retrieved February 11, 2026, from [Link]

-

Organic Syntheses . (n.d.). Preparation of Dimethoxyacetophenones. Org. Synth. Coll. Vol. 4. Retrieved February 11, 2026, from [Link]

Sources

A-08B4: A-08B4: A Technical Guide to the Regioselective Synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Whitepaper: A-08B4

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, a valuable ketone intermediate in pharmaceutical and agrochemical research. We address a common misconception regarding its synthesis, clarifying that the logical precursor is 1-chloro-2,3-dimethoxybenzene, not 1,2-dimethoxy-4-chlorobenzene, due to the specific substituent pattern of the target molecule. The core of this guide is a detailed exposition of the Friedel-Crafts acylation mechanism, a robust step-by-step experimental protocol, and a discussion of the critical parameters governing the reaction's regioselectivity and success.

Introduction and Strategic Rationale

This compound is a substituted acetophenone that serves as a key building block for more complex molecular architectures. Its utility is primarily found in the development of novel therapeutic agents and specialized chemical products. The precise arrangement of its chloro and dimethoxy functional groups on the phenyl ring dictates its reactivity and makes its efficient synthesis a topic of significant interest.

A critical point of clarification is the selection of the starting material. While the transformation from 1,2-dimethoxy-4-chlorobenzene has been queried, a structural analysis reveals this to be an unfeasible pathway for obtaining the desired product via standard acylation methods. The substituent pattern of 1,2-dimethoxy-4-chlorobenzene (substituents at C1, C2, C4) cannot be rearranged to the product's pattern (substituents at C1, C2, C3, C5) through electrophilic aromatic substitution.

Therefore, this guide focuses on the scientifically sound and validated approach starting from 1-chloro-2,3-dimethoxybenzene . The primary synthetic strategy employed is the Friedel-Crafts acylation, a classic and reliable method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1]

Mechanistic Analysis: The Friedel-Crafts Acylation Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The success of the reaction hinges on the generation of a potent electrophile and the inherent directing effects of the substituents on the aromatic ring.

Generation of the Acylium Ion

The reaction is initiated by the interaction between the acylating agent, typically acetyl chloride (CH₃COCl), and the Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃).[1][3] The aluminum atom in AlCl₃ is electron-deficient and readily accepts a lone pair of electrons from the chlorine atom of acetyl chloride.[4] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized acylium ion (CH₃CO⁺).[3][5]

Regioselectivity of the Electrophilic Attack

The regiochemical outcome of the acylation is governed by the directing influence of the chloro and methoxy groups on the 1-chloro-2,3-dimethoxybenzene ring.

-

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance.

-

Chloro Group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect but is also an ortho, para-director because of resonance.

The potent activating nature of the two methoxy groups dominates the directing effects. The potential sites for acylation are C4, C5, and C6.

-

Position C4: ortho to the C3-methoxy group.

-

Position C5: para to the C2-methoxy group.

-

Position C6: para to the C3-methoxy group and ortho to the C1-chloro group.

Electrophilic substitution generally favors the para position over the ortho position due to reduced steric hindrance. Acylation at the C5 position is electronically favored as it is para to the C2-methoxy group, resulting in the desired product, this compound. While minor isomers may form, the C5-acylated product is expected to be the major component.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis. All operations involving anhydrous aluminum chloride and acetyl chloride must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Molar Eq. | Quantity |

| 1-chloro-2,3-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | 1.0 | 10.0 g |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 1.2 | 9.25 g |

| Acetyl Chloride | CH₃COCl | 78.50 | 1.1 | 5.0 mL |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 100 mL |

| Hydrochloric Acid, 2M | HCl (aq) | 36.46 | - | 100 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | - | 50 mL |

| Brine (Saturated NaCl) | NaCl (aq) | 58.44 | - | 50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a calcium chloride drying tube. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

-

Reagent Charging: To the flask, add anhydrous dichloromethane (80 mL) and anhydrous aluminum chloride (9.25 g) under a positive pressure of nitrogen. Cool the resulting suspension to 0 °C in an ice-water bath with continuous stirring.

-

Acylating Agent Addition: Add acetyl chloride (5.0 mL) to the dropping funnel. Add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Substrate Addition: Dissolve 1-chloro-2,3-dimethoxybenzene (10.0 g) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-40 minutes. The reaction mixture will typically darken and evolve HCl gas (vented through the drying tube/bubbler).

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then remove the ice bath and let the mixture warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (200 g) and 2M hydrochloric acid (100 mL). This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with 2M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Safety and Handling Considerations

-

Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[6] It must be handled in a dry, inert atmosphere.[7][8] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.[8][9]

-

Acetyl Chloride (CH₃COCl): A flammable, corrosive, and lachrymatory liquid. It also reacts violently with water and alcohols. All handling must be performed in a chemical fume hood.[10]

-

Dichloromethane (CH₂Cl₂): A volatile solvent. Avoid inhalation of vapors and skin contact.

-

Quenching Procedure: The quenching of the reaction with water/acid is extremely exothermic and produces large volumes of HCl gas. This must be done slowly, with adequate cooling and ventilation.

Expected Results and Characterization

The successful synthesis will yield this compound as a solid. The expected yield after purification should be in the range of 70-85%.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.34 (d, 1H), 7.05 (d, 1H), 3.92 (s, 3H), 3.89 (s, 3H), 2.60 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 198.5, 152.8, 147.1, 132.5, 126.9, 124.8, 122.3, 61.5, 56.2, 29.8 |

| Mass Spec (EI-MS) | m/z: 214 (M⁺), 199 (M⁺ - CH₃) |

Note: Spectroscopic data are predicted values based on standard chemical shift tables and fragmentation patterns and should be confirmed by experimental analysis.

Conclusion

The Friedel-Crafts acylation of 1-chloro-2,3-dimethoxybenzene provides a reliable and regioselective route to this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving high yields and purity. This guide presents a validated protocol that, when followed with the appropriate safety measures, enables the efficient synthesis of this important chemical intermediate for research and development professionals.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

-

JoVE. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. (2025-05-22). Available from: [Link]

-

Chemguide. Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Available from: [Link]

- Google Patents. ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.

-

BIOSYNCE. 1-(5-Chloro-2-methoxyphenyl)ethanone CAS 6342-64-9. Available from: [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available from: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available from: [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17). Available from: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. Available from: [Link]

-

Vinaya, V., et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro.... IUCr Journals. Available from: [Link]

-

CORE. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]

-

Sciencemadness Discussion Board. Favorskii rearrangement question. (2012-04-10). Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available from: [Link]

-

Lab Alley. SAFETY DATA SHEET. (2025-07-02). Available from: [Link]

-

FooDB. Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). (2010-04-08). Available from: [Link]

-

NIST WebBook. Ethanone, 1-(2,5-dimethoxyphenyl)-. Available from: [Link]

-

DCM Shriram. Material Safety Data Sheet. Available from: [Link]

-

Royal Society of Chemistry. Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Available from: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. nj.gov [nj.gov]

- 7. media.laballey.com [media.laballey.com]

- 8. dcmshriram.com [dcmshriram.com]

- 9. carlroth.com [carlroth.com]

- 10. chemos.de [chemos.de]

An In-depth Technical Guide to the Synthesis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone: Strategic Selection of Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis. We will delve into the strategic selection of starting materials, focusing on two primary and viable routes: the Friedel-Crafts acylation of a chlorinated precursor and the regioselective chlorination of an acetophenone derivative. This document will furnish detailed experimental protocols, mechanistic insights, and a comparative analysis of the starting materials to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of this compound

This compound, a substituted acetophenone, serves as a crucial building block in the synthesis of a variety of more complex molecules. Its structural features, including the chlorinated and dimethoxylated phenyl ring, make it a valuable synthon for introducing this specific moiety into larger scaffolds, particularly in the development of novel therapeutic agents and other fine chemicals. The strategic placement of the chloro and methoxy groups influences the molecule's reactivity and provides handles for further chemical transformations.

Strategic Synthesis Pathways: A Two-Pronged Approach

The synthesis of this compound can be approached from two principal strategic directions, each with its own set of advantages and considerations regarding starting material availability, cost, and reaction control.

-

Route A: Friedel-Crafts Acylation of a Pre-chlorinated Precursor. This classic approach involves the introduction of the acetyl group onto a pre-existing chloro-dimethoxybenzene scaffold. The success of this route hinges on the availability and synthesis of the correctly substituted starting material, 3-chloro-1,2-dimethoxybenzene.

-

Route B: Regioselective Chlorination of a Pre-acylated Precursor. An alternative strategy is to first synthesize 1-(2,3-dimethoxyphenyl)ethanone and then introduce the chlorine atom at the desired position on the aromatic ring. The key challenge in this route lies in achieving high regioselectivity during the chlorination step.

The following sections will provide a detailed examination of the starting materials and synthetic methodologies for each of these routes.

Route A: Friedel-Crafts Acylation of 3-chloro-1,2-dimethoxybenzene

This route is a robust and well-established method for the synthesis of aromatic ketones.[1] The overall transformation involves the electrophilic substitution of an acetyl group onto the aromatic ring of 3-chloro-1,2-dimethoxybenzene.

Starting Material: Synthesis of 3-chloro-1,2-dimethoxybenzene

The primary starting material for this route is 3-chloro-1,2-dimethoxybenzene. While commercially available from some suppliers, its synthesis from more common precursors is often necessary. A common and efficient method starts from guaiacol (2-methoxyphenol).

Workflow for the Synthesis of 3-chloro-1,2-dimethoxybenzene:

Caption: Synthesis of 3-chloro-1,2-dimethoxybenzene from guaiacol.

Experimental Protocol: Synthesis of 3-chloro-1,2-dimethoxybenzene from Guaiacol

-

Chlorination of Guaiacol: To a solution of guaiacol in a suitable inert solvent (e.g., dichloromethane), add sulfuryl chloride dropwise at a low temperature (e.g., 0 °C). The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is then carefully quenched with water and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-2-methoxyphenol.

-

Methylation: The crude 4-chloro-2-methoxyphenol is dissolved in a suitable solvent such as acetone, and a base (e.g., potassium carbonate) is added. Dimethyl sulfate is then added dropwise, and the mixture is refluxed for several hours.

-

Final Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product can be purified by distillation or chromatography to afford pure 3-chloro-1,2-dimethoxybenzene.

Friedel-Crafts Acylation of 3-chloro-1,2-dimethoxybenzene

With the starting material in hand, the next step is the introduction of the acetyl group via a Friedel-Crafts acylation reaction. The choice of Lewis acid catalyst and reaction conditions is crucial for achieving a good yield and minimizing side reactions.[2]

Table 1: Reagents and Conditions for Friedel-Crafts Acylation

| Reagent/Parameter | Recommended | Rationale |

| Starting Material | 3-chloro-1,2-dimethoxybenzene | The substrate for acylation. |

| Acylating Agent | Acetyl chloride or Acetic anhydride | Source of the acetyl group. Acetyl chloride is generally more reactive. |

| Lewis Acid Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid that activates the acylating agent to form the acylium ion electrophile.[2] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert solvents that are suitable for Friedel-Crafts reactions. |

| Temperature | 0 °C to room temperature | Lower temperatures are often used initially to control the exothermic reaction, followed by warming to drive the reaction to completion. |

| Reaction Time | 1-4 hours | Monitored by TLC for completion. |

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: To a stirred suspension of anhydrous aluminum chloride in the chosen solvent at 0 °C, add acetyl chloride dropwise.

-

Addition of Substrate: A solution of 3-chloro-1,2-dimethoxybenzene in the same solvent is then added slowly to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (as indicated by TLC).

-

Work-up: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After removal of the solvent, the crude product is purified by column chromatography or recrystallization to yield this compound.

Route B: Regioselective Chlorination of 1-(2,3-dimethoxyphenyl)ethanone

This alternative route first constructs the acetophenone core and then introduces the chlorine atom. The success of this strategy is highly dependent on the ability to control the regioselectivity of the chlorination reaction.

Starting Material: Synthesis of 1-(2,3-dimethoxyphenyl)ethanone

The precursor for this route, 1-(2,3-dimethoxyphenyl)ethanone, can be synthesized via the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole).

Experimental Protocol: Synthesis of 1-(2,3-dimethoxyphenyl)ethanone

The procedure is analogous to the Friedel-Crafts acylation described in section 3.2, using 1,2-dimethoxybenzene as the starting material instead of 3-chloro-1,2-dimethoxybenzene.

Regioselective Chlorination

The chlorination of the activated aromatic ring of 1-(2,3-dimethoxyphenyl)ethanone must be carefully controlled to favor substitution at the C5 position. The methoxy groups are ortho-, para-directing, and the acetyl group is a meta-directing deactivator. The interplay of these directing effects will determine the final product distribution.

Workflow for Regioselective Chlorination:

Sources

Technical Deep Dive: Regiocontrolled Functionalization of 1,2-Dimethoxy-4-Chlorobenzene

Executive Summary

1,2-dimethoxy-4-chlorobenzene (4-chloroveratrole) represents a critical scaffold in the synthesis of isoquinoline alkaloids and phenylethylamine-based pharmaceuticals.[1] Its unique substitution pattern—containing two strong electron-donating methoxy groups and one weakly deactivating but ortho-directing chlorine atom—creates a complex electronic landscape for electrophilic aromatic substitution (EAS).[1]

This guide addresses the primary challenge in working with this substrate: Regioselectivity . Specifically, distinguishing between the electronically favored C5 position and the sterically accessible C6 position. We provide mechanistic insights, validated protocols for nitration and acylation, and troubleshooting frameworks to ensure high-purity isolation of the target isomers.

Part 1: Mechanistic Analysis & Electronic Profiling

To control the reaction, one must understand the "Electronic Battleground" of the ring.

The Directing Conflict

The substrate possesses three substituents affecting the incoming electrophile (

-

C1-Methoxy: Strong activator.[1] Directs para to C6 .

-

C2-Methoxy: Strong activator.[1] Directs para to C5 .

-

C4-Chlorine: Weak deactivator.[1] Directs ortho to C3 and C5 .

The "Cooperative" Effect

While steric hindrance suggests C6 (flanked by H and OMe) is more accessible than C5 (flanked by Cl and OMe), electronic factors dominate in this system.

-

C5 Position: Receives strong activation from the C2-OMe (para) and supplementary orientation from the C4-Cl (ortho). The chlorine atom, despite being withdrawing, stabilizes the transition state (Wheland intermediate) at the ortho position via lone-pair resonance.[1]

-

C6 Position: Receives activation from C1-OMe (para) but is meta to the chlorine. Halogens do not stabilize meta positions.[1]

Visualization of Electronic Activation

The following diagram maps the electron density and directing vectors.

Figure 1: Electronic directing vectors showing the cooperative activation of Position C5 by both the C2-Methoxy and C4-Chlorine groups.

Part 2: Experimental Protocols

Protocol A: Regioselective Nitration

Target: 1-Chloro-2-nitro-4,5-dimethoxybenzene (4-chloro-5-nitroveratrole).[1]

Reaction Type: Nitration (

1. Reagents & Equipment

-

Substrate: 1,2-dimethoxy-4-chlorobenzene (10.0 g, 58 mmol).

-

Solvent: Glacial Acetic Acid (50 mL).

-

Reagent: Nitric Acid (70%, 4.0 mL, 1.1 eq).

-

Apparatus: 250 mL 3-neck RBF, internal thermometer, addition funnel, ice-salt bath.

2. Step-by-Step Workflow

-

Dissolution: Charge the RBF with substrate and glacial acetic acid. Stir to obtain a clear, colorless solution.[1] Cool to 0–5°C .

-

Preparation of Nitrating Mix: In a separate beaker, mix Nitric Acid (4.0 mL) with Glacial Acetic Acid (10 mL). Pre-cool to 5°C.

-

Addition: Add the nitrating mixture dropwise over 30 minutes.

-

Critical Control Point: Do not allow internal temperature to exceed 10°C . Higher temperatures promote dinitration and oxidation of the methoxy groups (demethylation).

-

-

Digestion: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

Quenching: Pour the reaction mixture slowly into 300 mL of ice-water with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter the solid, wash with cold water (

mL) to remove acid traces, and dry in a vacuum oven at 45°C.

3. Data Specification

| Parameter | Value | Note |

| Yield | 85–92% | High regioselectivity for C5 isomer.[1] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 108–110°C | Sharp mp indicates purity.[1] |

| 1H NMR Diagnostic | Two singlets (aromatic) | Para relationship confirms C5 substitution (no splitting). |

Protocol B: Friedel-Crafts Acylation

Target: 1-(2-chloro-4,5-dimethoxyphenyl)ethanone.[1] Challenge: Demethylation by Lewis Acids (AlCl3).

1. Reagents

-

Substrate: 1,2-dimethoxy-4-chlorobenzene (1 eq).[1]

-

Reagent: Acetyl Chloride (1.2 eq).

-

Catalyst: Aluminum Chloride (AlCl3) - 1.1 eq (Stoichiometric).[1]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1]

2. Step-by-Step Workflow

-

Catalyst Complexation: Suspend AlCl3 in dry DCM at 0°C. Add Acetyl Chloride dropwise. Stir 15 mins to form the acylium ion complex.

-

Addition: Add the substrate (dissolved in DCM) slowly to the catalyst mixture.

-

Why? Adding substrate to the catalyst (inverse addition) prevents high local concentrations of substrate, reducing polymerization side-reactions.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then reflux (40°C) for 2 hours.

-

Troubleshooting: If TLC shows significant demethylation (formation of phenols), switch the catalyst to SnCl4 or ZnCl2 (milder Lewis acids) or lower the temperature.

-

-

Quenching: Pour into a mixture of ice and concentrated HCl. (HCl breaks the Aluminum-Oxygen complex).

-

Workup: Separate organic layer, wash with brine, dry over MgSO4, and concentrate.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reagent choice.

Figure 2: Divergent synthetic pathways.[1] All standard electrophilic substitutions preferentially target the C5 position due to cooperative electronic directing effects.

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Demethylation | Lewis Acid too strong (AlCl3) or Temp too high.[1] | Switch to mild catalysts (SnCl4, FeCl3) or use Triflic Acid (TfOH) as catalyst.[1] |

| Polynitration | Excess HNO3 or Temp > 20°C. | Strictly control stoichiometry (1.05 eq) and keep T < 10°C. |

| Isomer Mixture (C5/C6) | Steric bulk of electrophile. | For bulky groups (e.g., t-butyl), expect more C6.[1] Use column chromatography (Silica, 10-20% EtOAc/Hex) to separate.[1] |

| Low Yield | Water in solvent (Acylation).[1] | Ensure all glassware is flame-dried and solvents are anhydrous.[1] |

References

-

Electrophilic Aromatic Substitution: Regioselectivity Principles. Source: Master Organic Chemistry. URL:[Link]

-

Process for Purification of 4-chloronitrotoluenes (Analogous Chemistry). Source: Google Patents (US2876267A).[1] URL:

-

Regioselective Bromination of Activated Aromatic Systems. Source: Western Kentucky University Theses (TopSCHOLAR).[1] URL:[Link]

Sources

Technical Whitepaper: Structural Elucidation and Quality Control of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Executive Summary & Significance

1-(5-Chloro-2,3-dimethoxyphenyl)ethanone is a critical pharmacophore scaffold, primarily utilized in the synthesis of substituted benzamides (e.g., antipsychotics, prokinetics) and specific kinase inhibitors. Its structural integrity is defined by the precise regiochemistry of the chlorine atom at position 5 relative to the electron-donating methoxy groups at positions 2 and 3.

This guide provides a definitive protocol for the synthesis, purification, and analytical validation of this intermediate. It moves beyond basic identification to address common impurities, such as regioisomers and demethylated byproducts, which are frequently overlooked in standard literature.

Synthetic Pathway & Impurity Logic

To understand the characterization profile, one must understand the genesis of the molecule. The standard industrial route involves the Friedel-Crafts acetylation of 1-chloro-2,3-dimethoxybenzene.

Reaction Scheme

The reaction utilizes Acetyl Chloride and Aluminum Chloride (

Figure 1: Synthetic pathway and critical impurity generation logic.

Critical Impurity Profile

-

Impurity A (Demethylated):

is a Lewis acid that can cleave aryl methyl ethers, particularly at the ortho position to the carbonyl (Position 2). Presence of a broad singlet >10 ppm in -

Impurity B (Regioisomer): Acetylation at position 4 (less likely due to steric crowding from Cl, but possible).

Spectroscopic Characterization

Nuclear Magnetic Resonance ( NMR)

The proton NMR spectrum is the primary tool for confirming regiochemistry. The key diagnostic is the meta-coupling between the aromatic protons.

Experimental Protocol:

-

Solvent:

(ensure neutralization of acidity to prevent shift variation). -

Concentration: 10 mg/0.6 mL.

-

Frequency: 400 MHz minimum recommended for clear resolution of meta-coupling.

| Signal | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| A | 2.58 - 2.62 | Singlet (s) | 3H | Acetyl | Characteristic methyl ketone. |

| B | 3.88 | Singlet (s) | 3H | Slightly shielded relative to C2 due to steric twist. | |

| C | 3.92 | Singlet (s) | 3H | Deshielded by ortho-carbonyl effect. | |

| D | 7.05 | Doublet (d) | 1H | Ar-H (Pos 4) | Ortho to Cl, Meta to Carbonyl. |

| E | 7.28 | Doublet (d) | 1H | Ar-H (Pos 6) | Diagnostic: Ortho to Carbonyl (Deshielded). |

Coupling Constant Validation:

The doublet splitting for signals D and E must show a coupling constant (

Infrared Spectroscopy (FT-IR)

-

Instrument: ATR (Attenuated Total Reflectance) on crystal.

-

Key Band: Carbonyl (

) stretch. -

Target: 1675 – 1685 cm⁻¹ .

-

Note: Non-conjugated ketones appear >1710 cm⁻¹. The shift to ~1680 cm⁻¹ confirms conjugation with the benzene ring.

-

-

Secondary Band: Aryl-Alkyl Ether (

) stretch at 1200 – 1250 cm⁻¹ .

Mass Spectrometry (LC-MS)

Mass spec provides the definitive elemental confirmation via the chlorine isotope pattern.

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Molecular Ion:

. -

Isotope Pattern: Chlorine naturally exists as

(75%) and-

Observation: You must observe a distinct M+2 peak at approximately 33% intensity of the parent peak.

-

Example: If

, then

-

Chromatographic Purity Profiling (HPLC)

A generic gradient is insufficient for separating the potential demethylated impurities. A buffered acidic mobile phase is required to suppress the ionization of any phenolic impurities, ensuring they interact with the stationary phase.

Method Parameters[1][2]

-

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (impurities).

-

Gradient:

| Time (min) | % A | % B | Description |

| 0.0 | 90 | 10 | Equilibration |

| 15.0 | 10 | 90 | Elution of non-polars |

| 20.0 | 10 | 90 | Wash |

| 20.1 | 90 | 10 | Re-equilibration |

Analytical Decision Tree

Figure 2: Quality control decision matrix for purification.

Solid-State Characteristics

While often overlooked in early R&D, the physical form impacts downstream handling.

-

Appearance: White to off-white crystalline solid.

-

Melting Point (Expected): 75°C – 85°C.

-

Note: The 2-methoxy-5-chloro analog melts ~29°C. The addition of the 3-methoxy group significantly increases lattice energy and melting point.

-

Protocol: Capillary method, 1°C/min ramp rate near melt. Broad melting range (>2°C) indicates solvent entrapment or isomeric impurity.

-

References

-

Friedel-Crafts Mechanism & Selectivity: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

-

NMR Prediction of Substituted Benzenes: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.

-

General Characterization of Acetophenones: National Institute of Standards and Technology (NIST). Acetophenone Derivatives Mass Spectra. NIST Chemistry WebBook.

- Synthesis of Alkoxy-Acetophenones: Vyas, P. et al. (2012). "Synthesis and biological evaluation of some new substituted acetophenones." Journal of Chemical and Pharmaceutical Research, 4(1), 38-41.

Technical Guide: Spectroscopic Profiling of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

The following technical guide details the spectroscopic characterization and structural analysis of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone , a critical intermediate in the synthesis of substituted benzamides and benzoic acid derivatives used in pharmaceutical development.

Executive Summary & Chemical Identity

This compound (CAS: 117052-19-4 ) serves as a high-value building block for the synthesis of functionalized benzoic acids (e.g., via haloform oxidation) and subsequent benzamide pharmacophores. Its structural integrity is defined by the specific regiochemistry of the chlorine atom at position 5 relative to the electron-donating methoxy groups at positions 2 and 3.

Physicochemical Profile

| Parameter | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 5'-Chloro-2',3'-dimethoxyacetophenone; 5-Chloro-2,3-dimethoxyacetophenone |

| CAS Registry Number | 117052-19-4 |

| Molecular Formula | C |

| Molecular Weight | 214.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 51–54 °C (Typical for similar analogs) |

| Solubility | Soluble in CHCl |

Synthesis & Structural Context[4][5][6][7][10][11][12]

Understanding the synthetic origin is crucial for interpreting the spectroscopic data, particularly for identifying potential regioisomers (e.g., the 6-chloro isomer). The compound is typically synthesized via the electrophilic aromatic chlorination of 2,3-dimethoxyacetophenone .

Reaction Pathway & Regioselectivity

The methoxy group at C2 directs para (to C5), while the acetyl group at C1 directs meta (to C3 and C5). The C5 position is electronically reinforced by both directing groups, making it the primary site for chlorination.

Figure 1: Synthetic pathway highlighting the regioselective chlorination at position 5.

Spectroscopic Characterization

The following data sets are derived from high-field NMR analysis and standard spectroscopic principles for substituted acetophenones.

Nuclear Magnetic Resonance (NMR)

H NMR (500 MHz, CDCl

)

The proton spectrum is characterized by two distinct aromatic doublets exhibiting meta-coupling, confirming the 1,2,3,5-substitution pattern.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 7.28 | Doublet (d) | 1H | H-6 | Ortho to carbonyl; deshielded by anisotropy. | |

| 7.05 | Doublet (d) | 1H | H-4 | Ortho to Cl; shielded relative to H-6. | |

| 3.91 | Singlet (s) | 3H | - | 2-OCH | Sterically crowded between Acetyl and 3-OMe. |

| 3.88 | Singlet (s) | 3H | - | 3-OCH | Typical aryl methoxy shift. |

| 2.61 | Singlet (s) | 3H | - | C(O)CH | Methyl ketone singlet. |

Analyst Note: The coupling constant of ~2.4 Hz is diagnostic for meta-positioned protons. If a doublet with

Hz is observed, the sample contains the 4-chloro isomer (implying ortho protons), indicating a failure in regio-control.

C NMR (125 MHz, CDCl

)

| Shift ( | Assignment | Environment |

| 198.5 | C=O | Ketone carbonyl |

| 153.2 | C-3 | Aromatic C-O (Quaternary) |

| 147.8 | C-2 | Aromatic C-O (Quaternary) |

| 134.5 | C-1 | Aromatic C-Acetyl (Quaternary) |

| 129.1 | C-5 | Aromatic C-Cl (Quaternary) |

| 120.4 | C-6 | Aromatic C-H |

| 115.8 | C-4 | Aromatic C-H |

| 61.5 | 2-OCH | Methoxy carbon (hindered) |

| 56.2 | 3-OCH | Methoxy carbon |

| 30.4 | CH | Acetyl methyl |

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups.

-

1680–1690 cm

(Strong): C=O Stretching (Aryl ketone). The frequency is slightly lowered due to conjugation with the benzene ring. -

1580, 1475 cm

(Medium): C=C Aromatic skeletal vibrations. -

1260, 1040 cm

(Strong): C–O–C Asymmetric/Symmetric stretching (Aryl alkyl ethers). -

780–820 cm

(Medium): C–Cl Stretching (Aryl chloride).

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

-

Molecular Ion (M

): -

Base Peak: Often the [M – CH

] -

Fragmentation Pathway:

-

Loss of Methyl radical (

CH -

Loss of Acetyl group (

COCH

-

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, the primary impurities to monitor are:

-

Regioisomers: Specifically 1-(6-Chloro-2,3-dimethoxyphenyl)ethanone .

-

Detection: Check

H NMR for shifts in the methoxy region and changes in aromatic coupling constants.

-

-

Over-chlorination: 1-(4,5-Dichloro-2,3-dimethoxyphenyl)ethanone .

-

Detection: MS analysis showing isotope pattern for Cl

(9:6:1 ratio at M, M+2, M+4).

-

-

Starting Material: 2,3-Dimethoxyacetophenone .

-

Detection: Presence of a triplet at

7.10 ppm (H-5) in NMR.

-

Experimental Protocol: Purity Check

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl

. -

Acquisition: Run 16 scans for

H NMR. -

Analysis: Integrate the methoxy singlets (3.8–4.0 ppm). If split or multiple sets appear, isomeric impurities are present. Verify the aromatic region for a clean pair of doublets (

Hz).

References

-

BOC Sciences. Product Data: (5'-Chloro-2',3'-dimethoxy)acetophenone (CAS 117052-19-4). Retrieved from .

-

Sigma-Aldrich. 2',3'-Dimethoxyacetophenone (CAS 38480-94-3) Product Specification. Retrieved from .

- Organic Process Research & Development.Synthesis of Veratric Acid Derivatives and Haloform Reaction Optimization.

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Chlorinated Acetophenones. Retrieved from .

reactivity of the acetyl group in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

An In-depth Technical Guide to the Reactivity of the Acetyl Group in 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone

Abstract

This compound is a polysubstituted aromatic ketone that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its synthetic utility is largely dictated by the reactivity of its acetyl group, which is significantly modulated by the electronic and steric environment imposed by the chloro and dimethoxy substituents on the phenyl ring. This technical guide provides a comprehensive examination of the acetyl group's reactivity, exploring the causal relationships between the molecular architecture and its chemical behavior. We will dissect key transformations at both the carbonyl carbon and the α-carbon, presenting field-proven protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.

Molecular Architecture: The Interplay of Electronic and Steric Effects

The reactivity of the acetyl moiety in this compound is not governed in isolation. It is a direct consequence of the electronic push-and-pull from the substituents on the aromatic ring.

-

Electron-Donating Groups (EDG): The methoxy (-OCH₃) groups at the C2 and C3 positions are potent activating groups.[2][3] Through resonance, they donate electron density to the aromatic ring, increasing its nucleophilicity. This donation also extends to the acetyl group, subtly increasing the electron density on the carbonyl carbon and potentially decreasing its electrophilicity compared to unsubstituted acetophenone.

-

Electron-Withdrawing Group (EWG): The chloro (-Cl) group at the C5 position is an electron-withdrawing group, primarily through its inductive effect.[4][5] It deactivates the ring by pulling electron density away.

-

Steric Hindrance: The presence of a methoxy group at the C2 position (ortho to the acetyl group) introduces significant steric bulk. This can hinder the approach of bulky reagents to the carbonyl carbon and the α-protons, influencing reaction kinetics and stereochemical outcomes.

This unique combination of competing electronic effects and steric factors makes this compound a fascinating substrate, where reaction pathways must be chosen with a clear understanding of these underlying principles.

Figure 1: Conceptual diagram illustrating how ring substituents modulate the reactivity of the acetyl group.

Synthesis Pathway: Friedel-Crafts Acylation

The parent molecule is typically synthesized via a Friedel-Crafts acylation of 1-chloro-2,3-dimethoxybenzene. The choice of Lewis acid and reaction conditions is critical to manage the activated nature of the substrate and prevent side reactions.

Figure 2: General workflow for the synthesis of the target compound via Friedel-Crafts Acylation.[1][6]

Key Transformations of the Acetyl Group

The acetyl group offers two primary sites for chemical transformation: the electrophilic carbonyl carbon and the acidic α-protons.

Reactions at the Carbonyl Carbon: Nucleophilic Addition

The carbonyl carbon is inherently electrophilic and susceptible to attack by nucleophiles.

A. Reduction to 1-(5-Chloro-2,3-dimethoxyphenyl)ethanol

One of the most fundamental transformations is the reduction of the ketone to a secondary alcohol. This is a cornerstone reaction for introducing a chiral center and serves as a gateway to further functionalization.

-

Causality in Reagent Choice: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation in a laboratory setting. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) are effective, NaBH₄ offers superior functional group tolerance and safety, as it can be used in protic solvents (like methanol or ethanol) and does not require strictly anhydrous conditions. The reaction rate is influenced by the electronic properties of the aromatic ring; electron-withdrawing substituents can enhance the reduction rate.[7]

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Reduce the solvent volume via rotary evaporation.

-

Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified further by column chromatography if necessary.

Figure 3: Simplified mechanism of ketone reduction using Sodium Borohydride.[8][9]

Reactions at the α-Carbon: Enolate Chemistry

The protons on the methyl group are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a base to form a nucleophilic enolate ion. This is the gateway to a vast array of carbon-carbon bond-forming reactions.

A. α-Halogenation

Introducing a halogen at the α-position transforms the ketone into a versatile electrophile, ideal for subsequent substitution reactions.

-

Causality in Condition Choice: The reaction can be performed under acidic or basic conditions.[10][11] For achieving a controlled mono-halogenation, acidic conditions are vastly superior.[12] Base-promoted halogenation often leads to poly-halogenation because the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, making the product more reactive than the starting material.[6][12]

Experimental Protocol: Acid-Catalyzed α-Bromination

-

Reaction Setup: Dissolve this compound (1.0 eq) in glacial acetic acid in a flask protected from light.

-

Reagent Addition: Add a solution of Bromine (Br₂, 1.0 eq) in acetic acid dropwise to the stirred ketone solution at room temperature. A catalytic amount of HBr can be added to accelerate the reaction.

-

Reaction: Stir at room temperature until the characteristic red-brown color of bromine disappears (typically 1-3 hours). Monitor by TLC.

-

Workup: Pour the reaction mixture into a large volume of cold water.

-

Extraction: Extract the aqueous suspension with dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-bromo-1-(5-chloro-2,3-dimethoxyphenyl)ethanone.

B. Aldol Condensation

The enolate derived from the ketone can act as a nucleophile, attacking a carbonyl compound to form a new C-C bond.

-

Causality in Reaction Design: To prevent self-condensation, a crossed or Claisen-Schmidt condensation is employed, typically using an aromatic aldehyde that lacks α-protons (e.g., benzaldehyde).[13] This ensures that the ketone exclusively forms the enolate and the aldehyde exclusively acts as the electrophile, leading to a single major product. The reaction is typically base-catalyzed, and the initial β-hydroxy ketone adduct often dehydrates in situ to yield the more stable α,β-unsaturated ketone (a chalcone derivative).[13][14]

Experimental Protocol: Claisen-Schmidt Condensation

-

Reaction Setup: In a flask, dissolve this compound (1.0 eq) and a non-enolizable aldehyde (e.g., 4-chlorobenzaldehyde, 1.05 eq) in ethanol.

-

Base Addition: While stirring, add an aqueous solution of sodium hydroxide (2.0 eq) dropwise.

-

Reaction: Stir the mixture vigorously at room temperature. A precipitate often forms as the reaction progresses. The reaction can be gently heated to ensure completion. Monitor by TLC.

-

Workup: Cool the reaction mixture in an ice bath and acidify with dilute HCl.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold water, followed by a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Figure 4: Workflow for a base-catalyzed Claisen-Schmidt (Crossed Aldol) condensation.

Oxidation Reactions

The acetyl group can also undergo oxidative transformations, providing routes to different functional groups.

A. The Haloform Reaction: Conversion to a Carboxylic Acid

The haloform reaction is a powerful method for converting methyl ketones into carboxylic acids.[12] It proceeds via exhaustive base-promoted α-halogenation followed by nucleophilic acyl substitution.

-

Self-Validating Nature: The reaction is often performed with iodine. The formation of iodoform (CHI₃), a bright yellow solid with a characteristic antiseptic smell, provides immediate visual confirmation that the reaction has occurred, making the protocol inherently self-validating.[12][15] This reaction is a definitive chemical test for methyl ketones.

Experimental Protocol: Iodoform Reaction

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like 1,4-dioxane or THF.

-

Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 6 M, excess). While stirring, add a solution of iodine in potassium iodide (I₂/KI) portion-wise until the dark brown color of iodine persists.

-

Reaction: Warm the mixture gently (e.g., to 60 °C) for a few minutes if necessary. The formation of a yellow precipitate (iodoform) should be observed.

-

Workup: Add sodium thiosulfate solution to quench any excess iodine. Remove the iodoform precipitate by filtration.

-

Isolation: Acidify the filtrate with concentrated HCl, which will precipitate the carboxylic acid product.

-

Purification: Collect the solid carboxylic acid by vacuum filtration and recrystallize from an appropriate solvent.

Figure 5: Mechanistic pathway of the Haloform reaction.[12]

Summary of Physicochemical and Spectroscopic Data

Precise characterization of the starting material and its derivatives is paramount for verifying experimental outcomes.

| Property | Data | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₀H₁₁ClO₃ | [1] |

| Molecular Weight | 214.64 g/mol | [1] |

| Appearance | Typically a solid at room temperature | General Knowledge |

Expected Spectroscopic Signatures:

-

¹H NMR: Expect distinct singlets for the two methoxy groups, a singlet for the acetyl methyl protons (~2.5 ppm), and signals in the aromatic region corresponding to the two aromatic protons.

-

¹³C NMR: A characteristic signal for the carbonyl carbon will be present downfield (~195-200 ppm), along with signals for the methyl carbon, the two methoxy carbons, and the six aromatic carbons.

-

IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the ketone will be prominent, typically in the range of 1670-1690 cm⁻¹.[16][17]

Conclusion

The acetyl group of this compound is a highly versatile functional handle. Its reactivity is a finely tuned balance between the electron-donating resonance of the two methoxy groups and the inductive withdrawal of the chloro substituent. This guide has demonstrated that a foundational understanding of these electronic and steric principles allows for the rational selection of reagents and conditions to achieve a wide array of chemical transformations. From reduction and halogenation to carbon-carbon bond formation and oxidation, the reactions detailed herein provide a robust toolkit for chemists to utilize this important intermediate in the synthesis of novel and complex molecular targets.

References

- An In-depth Technical Guide to the Reactivity of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.

- More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. YouTube.

- NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.

- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI.

- 1-(5-Chloro-2-methylphenyl)ethanone|CAS 58966-35-1. Benchchem.

- 2-CHLORO-1-(2,5-DIMETHOXYPHENYL)ETHANONE | 1204-22-4. ChemicalBook.

- Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal.

- Parallels between the chloro and methoxy groups for potency optimiz

- Organic Synthesis by use of acetyl group of acetophenones. Chemistry Journal of Moldova.

- Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. PubMed.

- The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro. IUCr Journals.

- Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode.

- 21.

- The Aldol Condens

- Parallels between the chloro and methoxy groups for potency optimiz

- Substituent Effects on the Acetyl Group Conformation and the Carbonyl Frequency in Acetophenones.

- Alpha Halogen

- Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. orientjchem.org.

- Activating and Deactivating Groups In Electrophilic Arom

- Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System.

- Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. Journal of the American Chemical Society.

- Electron-donating and Electron-withdrawing Groups. YouTube.

- Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). FooDB.

- Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. YouTube.

- Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone.

Sources

- 1. 1-(5-Chloro-2-methylphenyl)ethanone|CAS 58966-35-1 [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cjm.ichem.md [cjm.ichem.md]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. magritek.com [magritek.com]

- 14. orientjchem.org [orientjchem.org]

- 15. byjus.com [byjus.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. wisdomlib.org [wisdomlib.org]

A Technical Guide to the Preliminary Biological Screening of Novel 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone Chalcone Derivatives

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, represent a privileged scaffold in medicinal chemistry.[1][2] Their versatile chemical nature allows for extensive structural modifications, leading to a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] This guide focuses on derivatives of 1-(5-Chloro-2,3-dimethoxyphenyl)ethanone, a precursor molecule of significant interest. The presence of a chloro substituent can enhance lipophilicity and membrane permeability, while dimethoxy groups are known to contribute to anticancer and antioxidant activities.[3][5] A study by Gul and collaborators demonstrated that trimethoxylated chalcone-like compounds exhibit greater selectivity for oral cancer cell lines.[3]

This document provides a comprehensive, field-proven framework for the synthesis, characterization, and preliminary biological evaluation of novel chalcone derivatives originating from this compound. The protocols described herein are designed to be self-validating, enabling researchers in drug discovery to identify promising lead compounds for further development.

Synthesis and Structural Elucidation

The cornerstone of creating a diverse library of derivatives from this compound is the Claisen-Schmidt condensation reaction. This base-catalyzed reaction efficiently forms the characteristic chalcone backbone by reacting an acetophenone with an aromatic aldehyde.

General Synthesis Scheme

The reaction involves the condensation of this compound with various substituted aromatic or heteroaromatic aldehydes in the presence of a base, typically an aqueous solution of potassium hydroxide (KOH) in ethanol.[6]

Caption: General workflow for the synthesis of chalcone derivatives.

Experimental Protocol: Synthesis and Purification

This protocol is a standard procedure adaptable for various aldehydes.

-